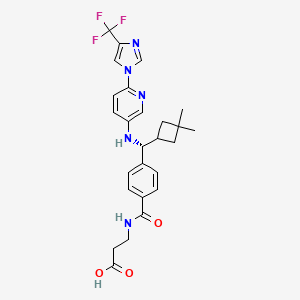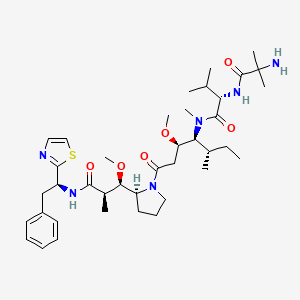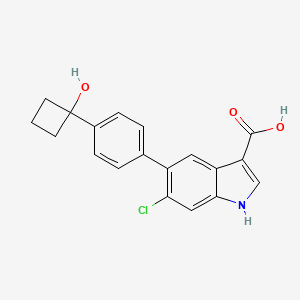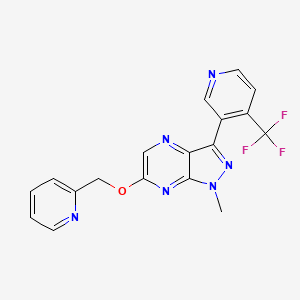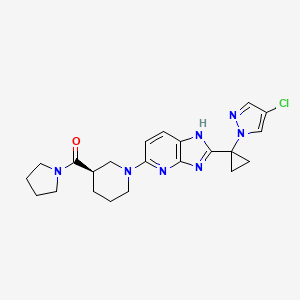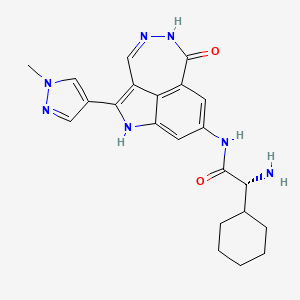
PF-477736
Übersicht
Beschreibung
PF-00477736 ist ein potenter, selektiver, ATP-kompetitiver niedermolekularer Inhibitor der Checkpoint-Kinase 1 (Chk1). Er wurde als vielversprechender Wirkstoff für die Krebstherapie identifiziert, da er die durch DNA-Schäden induzierte Zellzyklusarretierung aufheben und die Zytotoxizität klinisch wichtiger Chemotherapeutika verstärken kann .
2. Präparationsmethoden
Synthesewege und Reaktionsbedingungen: PF-00477736 wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung beinhaltet. Der Syntheseweg beinhaltet typischerweise die Herstellung eines Pyrazolderivats, gefolgt von dessen Kupplung mit einem Diazepinoindol-Zwischenprodukt. Das Endprodukt wird durch Reinigung und Kristallisation gewonnen .
Industrielle Produktionsmethoden: Die industrielle Produktion von PF-00477736 beinhaltet die Skalierung des Laborsyntheseprozesses. Dies umfasst die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösemittelsysteme, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Reproduzierbarkeit des Produktionsprozesses verbessern .
Wissenschaftliche Forschungsanwendungen
PF-00477736 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
PF-00477736 entfaltet seine Wirkung durch Hemmung der Checkpoint-Kinase 1 (Chk1), einem Schlüsselenzym im DNA-Schadensantwortweg. Durch die Hemmung von Chk1 hebt PF-00477736 die durch DNA-Schäden induzierte Zellzyklusarretierung auf, sodass Zellen den Zellzyklus durchlaufen und Apoptose eingehen können. Dieser Mechanismus verstärkt die Zytotoxizität von DNA-schädigenden Chemotherapeutika, was PF-00477736 zu einem wertvollen Wirkstoff für die Krebstherapie macht .
Ähnliche Verbindungen:
AZD7762: Ein weiterer Chk1-Inhibitor mit ähnlichen Eigenschaften, aber unterschiedlicher Selektivität und Potenz.
Rabusertib (LY2603618): Ein Chk1-Inhibitor mit einer anderen chemischen Struktur und einem anderen Wirkmechanismus.
MK-8776 (SCH 900776): Ein Chk1-Inhibitor mit unterschiedlichen pharmakokinetischen und pharmakodynamischen Profilen.
Einzigartigkeit: PF-00477736 ist aufgrund seiner hohen Selektivität für Checkpoint-Kinase 1 gegenüber Checkpoint-Kinase 2 und anderen Kinasen einzigartig. Diese Selektivität reduziert Off-Target-Effekte und erhöht sein therapeutisches Potenzial. Darüber hinaus hat PF-00477736 in präklinischen Studien vielversprechende Ergebnisse gezeigt, insbesondere in Kombination mit anderen Chemotherapeutika .
Wirkmechanismus
Target of Action
PF-477736 is a selective, potent, and ATP-competitive inhibitor of Checkpoint kinase 1 (Chk1) . Chk1 is a key regulator of the S and G2 cell cycle checkpoints that are activated in response to DNA damage . It plays a critical role in the activation of mitotic spindle checkpoint and DNA damage checkpoint .
Mode of Action
This compound interacts with its primary target, Chk1, by inhibiting its activity. This inhibition abrogates cell cycle arrest at S and G2-M checkpoints . It sensitizes cells to DNA damage, thereby enhancing the cytotoxic effects of some chemotherapeutic agents .
Biochemical Pathways
The inhibition of Chk1 by this compound affects the DNA damage response pathway. It suppresses the activation of the mitotic spindle checkpoint and the DNA damage checkpoint, which are both regulated by Chk1 . This leads to an increase in DNA double-strand breaks (DSBs), which are linked to the downregulation of Rad51, a protein essential for the homologous recombination repair of DSBs .
Result of Action
The inhibition of Chk1 by this compound results in the abrogation of cell cycle arrest, leading to an increase in DNA damage and apoptosis . It also enhances the efficacy of certain chemotherapeutic agents . In combination with docetaxel, this compound has been shown to significantly enhance the drug-induced efficacy in tumor cells and xenografts .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of DNA-damaging agents or radiation can enhance the efficacy of this compound . Additionally, the cellular environment, including the presence of other signaling molecules and the state of the cell cycle, can also impact the action of this compound .
Safety and Hazards
Zukünftige Richtungen
Research suggests that PF-477736 could be used as a treatment for triple-negative breast cancer . It has been found to enhance the sensitivity of these cancer cells to proton irradiation . Another study suggests that this compound could be used in combination with targeted therapies for mantle cell lymphoma and chronic myeloid leukaemia .
Biochemische Analyse
Biochemical Properties
PF-477736 plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including Chk1, VEGFR2, Aurora-A, FGFR3, Flt3, Fms (CSF1R), Ret, and Yes . The nature of these interactions is competitive, as this compound competes with ATP to bind to these enzymes, thereby inhibiting their activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, this compound abrogates cell cycle arrest at the S and G2-M checkpoints, thereby sensitizing cells to DNA damaging agents .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound is a potent inhibitor of Chk1, a key regulator of the S and G2 cell cycle checkpoints that are activated in response to DNA damage . By inhibiting Chk1, this compound abrogates DNA damage-induced cell cycle arrest and sensitizes cells to DNA damaging agents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been reported that this compound enhances the cytotoxic effects of radiation in a time and dose-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown to potentiate the antitumor activity of gemcitabine in a dose-dependent manner in xenograft models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as Chk1, VEGFR2, Aurora-A, FGFR3, Flt3, Fms (CSF1R), Ret, and Yes, potentially affecting metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: PF-00477736 is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthetic route typically involves the preparation of a pyrazole derivative, followed by its coupling with a diazepinoindole intermediate. The final product is obtained through purification and crystallization .
Industrial Production Methods: Industrial production of PF-00477736 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen: PF-00477736 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können eingesetzt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: PF-00477736 kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Analoga erzeugen können .
Vergleich Mit ähnlichen Verbindungen
AZD7762: Another Chk1 inhibitor with similar properties but different selectivity and potency.
Rabusertib (LY2603618): A Chk1 inhibitor with a different chemical structure and mechanism of action.
MK-8776 (SCH 900776): A Chk1 inhibitor with distinct pharmacokinetic and pharmacodynamic profiles.
Uniqueness: PF-00477736 is unique due to its high selectivity for checkpoint kinase 1 over checkpoint kinase 2 and other kinases. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, PF-00477736 has shown promising results in preclinical studies, particularly in combination with other chemotherapeutic agents .
Eigenschaften
IUPAC Name |
(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O2/c1-29-11-13(9-25-29)20-16-10-24-28-21(30)15-7-14(8-17(27-20)18(15)16)26-22(31)19(23)12-5-3-2-4-6-12/h7-12,19,27H,2-6,23H2,1H3,(H,26,31)(H,28,30)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEXUOWTGYUVGA-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C3C=NNC(=O)C4=C3C(=CC(=C4)NC(=O)C(C5CCCCC5)N)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=C3C=NNC(=O)C4=C3C(=CC(=C4)NC(=O)[C@@H](C5CCCCC5)N)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025875 | |
| Record name | (2R)-2-Amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952021-60-2 | |
| Record name | PF 00477736 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952021-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PF-477736 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952021602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-477736 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12611 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2R)-2-Amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-477736 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO23PGZ0SM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methoxy-3-(2-(2-methoxyethoxy)ethoxy)-11h-indolo[3,2-c]quinoline-9-carbonitrile](/img/structure/B609960.png)
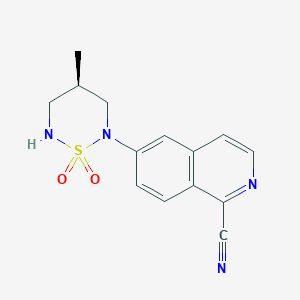
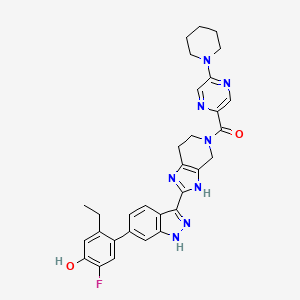
![4-[2-Amino-5-(4-cyano-phenyl)-pyridin-3-yl]-N-isopropyl-benzamide](/img/structure/B609967.png)
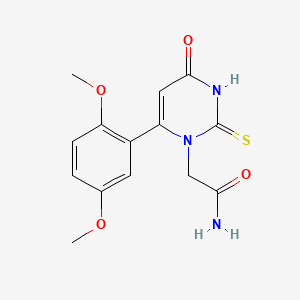
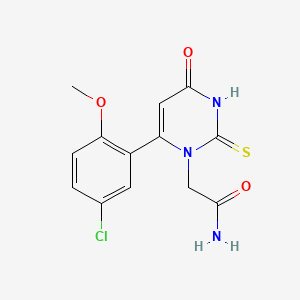
![2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B609970.png)
